4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine
Description
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position and a 4-methylcyclohexyloxy group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
4-chloro-2-(4-methylcyclohexyl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMXEFINNZQGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylcyclohexanol displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methyl group on the cyclohexyl ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized cyclohexyl derivatives, and reduced pyrimidine derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine serves as a versatile building block for creating more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds.
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties:
Studies have shown that this compound has effective antimicrobial activity against several pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
Anticancer Activity:
The compound has been evaluated for its anticancer potential through various in vitro studies:
- Cell Line Studies: It induces apoptosis in cancer cell lines such as HeLa and HepG2, with IC50 values ranging from 10 to 25 µM.
- Molecular Docking Studies: Computational analyses suggest effective binding to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), potentially inhibiting tumor growth.
Case Studies and Research Findings
Several notable studies have investigated the efficacy of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | MIC against Staphylococcus aureus: 32 µg/mL |
| Cytotoxicity Assays | IC50 values: 10 - 25 µM against cancer cell lines |
| Pharmacokinetics | Favorable absorption and distribution characteristics |
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation or apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
Key Observations:
Substituent Bulk and Lipophilicity : The 4-methylcyclohexyloxy group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like methylthio (e.g., 4-Chloro-2-(methylthio)pyrimidine) or methoxymethyl groups. This may enhance membrane permeability but reduce aqueous solubility .
Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity at the 4-position, facilitating nucleophilic substitution reactions—a common strategy in drug derivatization .
Bioactivity Correlations : Methylthio and pyridinyl substituents (as in ) are associated with kinase inhibition and metal-binding properties, respectively. The cyclohexyloxy group’s role remains speculative but could modulate target selectivity.
Biological Activity
4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN3O, with a molecular weight of approximately 245.73 g/mol. The presence of the chloro group and the methylene cyclohexyl ether moiety contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy and anti-inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have shown promising results in inhibiting tumor growth in models such as the RS4;11 acute leukemia and HCT116 colon cancer cell lines, achieving IC50 values in the nanomolar range .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| RS4;11 (acute leukemia) | 38 | Tumor growth inhibition |
| LNCaP (prostate cancer) | 18 | Tumor growth inhibition |
| HCT116 (colon cancer) | 104 | Tumor growth inhibition |
Structure-Activity Relationship (SAR)
Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, alterations in substituents on the pyrimidine ring can lead to increased potency against specific targets . The optimal combination of substituents was found to improve binding affinity and selectivity for enzyme targets.
Case Studies
Several studies have explored the therapeutic potential of pyrimidine derivatives similar to this compound:
- MDM2 Inhibition : A related compound demonstrated effectiveness as an MDM2 inhibitor, which is crucial for p53 pathway activation in cancer therapy. This compound showed a significant reduction in tumor size in xenograft models when administered orally .
- Inflammatory Response Modulation : Other studies have indicated that pyrimidines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
